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Compound of Interest

Compound Name: 2,5-Diaminopyridine hydrochloride

Cat. No.: B175466 Get Quote

2,5-Diaminopyridine hydrochloride is a significant heterocyclic compound, serving as a pivotal intermediate in the synthesis of a wide array of

pharmaceuticals and biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with two amino groups, imparts unique chemic

and physical properties that are leveraged in drug discovery and materials science.[2] A thorough characterization of this molecule is paramount for q

control, reaction monitoring, and structural elucidation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed "molecular blueprint," offering invaluable insights into its electronic and structural framewo

This guide serves as a technical resource for researchers and scientists, providing a detailed analysis of the spectral data of 2,5-Diaminopyridine
hydrochloride, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic
Neighborhood
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapp

the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.[3] For 2,5-Diaminopyridine hydrochloride, NMR confirms the arrangemen

protons and carbons on the pyridine ring and provides insight into the electronic effects of the amino substituents and the protonated ring nitrogen.

The formation of a hydrochloride salt significantly influences the NMR spectrum. The positive charge on the pyridinium nitrogen atom decreases the

electron density on the ring carbons, leading to a general downfield shift for all proton and carbon signals compared to the free base.[4] Conversely, t

amino groups are electron-donating, which would typically cause an upfield shift. The observed chemical shifts represent a net balance of these oppo

electronic effects.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their connectivity. The aromatic protons of the pyridine rin

resonate in the characteristic downfield region.[3]

Predicted ¹H NMR Spectral Data for 2,5-Diaminopyridine Hydrochloride

Proton Label Position
Predicted Chemical Shift (δ,
ppm)

Multiplicity

H-3 3 ~6.8 - 7.2 Doublet (d)

H-4 4 ~7.5 - 7.8 Doublet of Doublets (dd)

H-6 6 ~8.0 - 8.3 Doublet (d)

-NH₂ 2, 5 ~5.0 - 7.0 Broad Singlet (br s)

| N⁺-H | 1 | ~12.0 - 14.0 | Broad Singlet (br s) |

Interpretation of the ¹H NMR Spectrum:

Aromatic Protons: The proton at the C6 position is expected to be the most deshielded (furthest downfield) due to its proximity to the electron-

withdrawing protonated nitrogen atom.[3] The protons at C3 and C4 will appear at relatively higher fields. Spin-spin coupling between adjacent prot

provides connectivity information, with typical ortho coupling constants (³J) around 4-6 Hz.[3]
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Amine Protons (-NH₂): The protons of the two primary amine groups will typically appear as a broad singlet. Their chemical shift can be highly varia

and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Pyridinium Proton (N⁺-H): The proton on the positively charged nitrogen will be significantly deshielded and appear as a broad signal at a very low 

often above 12 ppm.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,5-Diaminopyridine hydrochloride and dissolve it in ~0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows 

the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.[5]

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm is typically sufficient. T

number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting

spectrum. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹H NMR Structural Assignment Workflow
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Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. [6]Aromatic compounds like 2,5-Diaminopyridine
hydrochloride absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one.

Expected UV-Vis Spectral Data for 2,5-Diaminopyridine Hydrochloride

Transition Type Typical λₘₐₓ (nm) Molar Absorptivity (ε)

π → π* ~230 - 260 High

| n → π* | ~280 - 320 | Low to Medium |

Interpretation of the UV-Vis Spectrum:

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within th

aromatic system. They typically result in strong absorption bands at shorter wavelengths. [7]* n → π Transitions:* These transitions involve the

promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are lower in energy, appearing at longer

wavelengths, and are generally less intense than π → π* transitions. [8]The interaction of the amino group lone pairs with the pyridine π-system sh

the absorption to longer wavelengths compared to unsubstituted pyridine. [7]* Solvent and pH Effects: The position and intensity of these absorptio

bands can be sensitive to the solvent polarity and the pH of the solution. Protonation of the nitrogen atoms can significantly alter the energy levels o

the molecular orbitals, leading to shifts in the absorption maxima (a hypsochromic or "blue" shift is common upon protonation of an amino group). [9

Experimental Protocol for UV-Vis Spectroscopy:
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Sample Preparation: Prepare a stock solution of 2,5-Diaminopyridine hydrochloride of a known concentration in a suitable UV-transparent solve

(e.g., ethanol, methanol, or water). Perform serial dilutions to prepare a series of solutions of varying, known concentrations. The concentrations sh

be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Subsequently, rinse and fill the cuvette with ea

sample solution, starting from the most dilute, and record its absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each transition. If quantitative analysis is desired, a calibration curve of

absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert Law.

Electronic Transitions in Aromatic Amines
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Caption: Energy diagram of principal electronic transitions for an aromatic amine.

Conclusion
The comprehensive spectral analysis of 2,5-Diaminopyridine hydrochloride via NMR, IR, and UV-Vis spectroscopy provides a robust and detailed

characterization of its molecular structure. Each technique offers complementary information: NMR elucidates the precise atomic connectivity and

chemical environment, IR identifies key functional groups and bonding patterns, and UV-Vis reveals the electronic structure. For researchers in drug

development and chemical synthesis, a thorough understanding of this spectral data is not merely academic; it is an essential tool for identity

confirmation, purity assessment, and the rational design of new chemical entities.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

a compatibility check]
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